molecular formula C20H23N3O3 B2556010 1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1211689-49-4

1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2556010
CAS No.: 1211689-49-4
M. Wt: 353.422
InChI Key: DWXTXYZHTWHOII-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1210705-99-9) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H21N3O3 and a molecular weight of 339.4 g/mol, this compound features a distinct molecular architecture combining a methoxybenzyl group, a urea linker, and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety . This structure is characteristic of a class of compounds investigated for their potential as kinase inhibitors. While the specific mechanism of action for this compound is an area of ongoing research, structurally related urea compounds have been identified as potent inhibitors of glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine kinase implicated in a wide range of pathological processes, making it a significant target for therapeutic intervention. Consequently, this compound serves as a valuable chemical tool for researchers exploring new treatments for neurodegenerative diseases , glucose metabolism disorders , and other conditions linked to kinase signaling pathways. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All necessary handling precautions for laboratory chemicals should be observed, including the use of appropriate personal protective equipment. Researchers are encouraged to consult the available safety data before use.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-12-16(7-10-18(14)23-11-3-4-19(23)24)22-20(25)21-13-15-5-8-17(26-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXTXYZHTWHOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multiple steps. One common method involves the reaction of 4-methoxybenzylamine with isocyanates to form the urea linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Core Urea Backbone

The urea scaffold (NH–CO–NH) is conserved across all analogs, serving as a hydrogen-bond donor/acceptor for target binding. Modifications to the aryl/heteroaryl substituents dictate selectivity and potency.

Key Substituents and Bioactivity

Compound Name / ID Substituents Key Structural Features Reported Activity Reference
Target Compound 4-Methoxybenzyl; 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl Lactam ring for H-bonding; methyl group for steric effects Inferred kinase inhibition (structural analogy)
Compound 82 () 4-Chloro-3-(trifluoromethyl)phenyl; pyridinyl Trifluoromethyl enhances electronegativity; pyridine for π-stacking Antiproliferative (MCF-7 cells) via NCI screening
Compound 7n () Pyridinylmethylthio; 4-chloro-3-(trifluoromethyl)phenyl Thioether linker; trifluoromethyl for metabolic stability Anticancer (unspecified targets)
SR10854 () 4-Methoxyphenyl; pyrrolo[2,3-d]pyrimidinyl Pyrrolopyrimidine mimics ATP in kinase binding LIMK1 inhibition (IC₅₀ = 27 nM)
E641-1074 () 4-Methoxybenzyl; acetylpiperidinyl Acetylpiperidine for solubility; chlorophenyl for hydrophobicity Screening compound (kinase or GPCR targets)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (Compound 82) and chloro (Compound 7n) improve binding to hydrophobic pockets in kinases or receptors .
  • Hydrogen-Bond Acceptors : The 2-oxopyrrolidinyl group in the target compound may mimic peptide bonds or interact with catalytic lysine/aspartate residues in enzymes.
  • Linker Flexibility : Thioether (Compound 7n) vs. methylene (Target Compound) linkers influence conformational freedom and target engagement .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Lactam rings (e.g., 2-oxopyrrolidinyl) resist oxidative degradation compared to ethers or thioethers .
  • Toxicity : Urea derivatives with EWGs (e.g., trifluoromethyl in Compound 82) may pose hepatotoxicity risks, necessitating in vitro toxicity screening .

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